molecular formula C25H33N3O4 B12503385 Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12503385
M. Wt: 439.5 g/mol
InChI Key: KLSZZYLOASXLEV-UHFFFAOYSA-N
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Description

METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Benzamide Core: This step involves the reaction of a substituted benzoic acid with an amine to form the benzamide core.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction using an appropriate butyl halide.

    Attachment of the Piperazine Ring: The piperazine ring can be attached via a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(3-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE: Similar structure with a methoxy group instead of a butoxy group.

    METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: Similar structure with a methyl group on the piperazine ring instead of an ethyl group.

Uniqueness

METHYL 3-(3-BUTOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The butoxy group and ethylpiperazine moiety may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 3-[(3-butoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C25H33N3O4/c1-4-6-16-32-21-9-7-8-19(17-21)24(29)26-22-18-20(25(30)31-3)10-11-23(22)28-14-12-27(5-2)13-15-28/h7-11,17-18H,4-6,12-16H2,1-3H3,(H,26,29)

InChI Key

KLSZZYLOASXLEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC

Origin of Product

United States

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